An In-depth Technical Guide to 1-(3-Chlorobenzoyl)-2-methylpiperidine
An In-depth Technical Guide to 1-(3-Chlorobenzoyl)-2-methylpiperidine
CAS Number: 330468-99-0
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for research and development purposes only. 1-(3-Chlorobenzoyl)-2-methylpiperidine is a chemical compound for which there is limited publicly available data. The properties, synthesis, and safety protocols described herein are largely inferred from the known characteristics of its constituent chemical scaffolds—the benzoylpiperidine and methylpiperidine moieties—and related analogs. All handling and experimental work should be conducted by qualified professionals with appropriate safety precautions in place.
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically significant drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a versatile framework for interacting with biological targets, particularly within the central nervous system (CNS).[1] When acylated with a benzoyl group, the resulting N-benzoylpiperidine moiety often serves as a key pharmacophore, influencing receptor affinity and metabolic stability.[2]
This guide provides a comprehensive technical overview of 1-(3-Chlorobenzoyl)-2-methylpiperidine, a compound that combines the structural features of a substituted benzoyl group with a chiral methyl-substituted piperidine ring. The presence of the 3-chloro substituent on the benzoyl ring and the methyl group at the 2-position of the piperidine ring are expected to significantly modulate its physicochemical and pharmacological properties compared to unsubstituted N-benzoylpiperidine. This document will explore its inferred properties, propose a robust synthetic pathway, detail potential analytical methodologies for its characterization, and provide a thorough discussion of its handling and safety based on the known hazards of its precursors.
Physicochemical and Structural Properties
Direct experimental data for 1-(3-Chlorobenzoyl)-2-methylpiperidine is not widely available. However, we can infer its likely properties based on its structure and data from analogous compounds such as N-benzoylpiperidine and tert-butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate.[3][4]
| Property | Inferred Value | Rationale / Comparative Data Source |
| Molecular Formula | C₁₃H₁₆ClNO | Calculated from the chemical structure. |
| Molecular Weight | 237.72 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid. | Based on the appearance of N-benzoylpiperidine.[3] |
| Melting Point (°C) | Not determined (likely low) | N-benzoylpiperidine has a melting point of 48-50°C.[3] The 2-methyl substitution may lower the melting point due to decreased crystal packing efficiency. A related compound, 1-(3-Chlorobenzoyl)piperidine-2,6-dione, has a melting point of 133-135 °C.[5] |
| Boiling Point (°C) | > 300 (predicted) | N-benzoylpiperidine has a boiling point of 180-184°C at 20 mmHg.[3] The addition of a methyl and chloro group will increase the molecular weight and likely the boiling point at atmospheric pressure. |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Insoluble in water. | N-benzoylpiperidine is soluble in methanol.[3] The overall nonpolar character of the molecule suggests poor water solubility but good solubility in common organic solvents. |
| Predicted LogP | ~3.0 - 3.5 | N-benzoylpiperidine has a LogP of 2.20.[6] The addition of a chloro and a methyl group will increase the lipophilicity. tert-Butyl 4-(3-chlorobenzoyl)piperidine-1-carboxylate has a predicted LogKow of 3.53.[4] |
| pKa (of the amide) | ~ -1.0 (predicted) | The amide nitrogen is non-basic due to resonance with the carbonyl group. The predicted pKa for the amide in N-benzoylpiperidine is -1.14.[3] |
Synthesis and Purification
The most direct and logical synthetic route to 1-(3-Chlorobenzoyl)-2-methylpiperidine is the N-acylation of 2-methylpiperidine with 3-chlorobenzoyl chloride. This is a standard Schotten-Baumann reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Proposed Synthetic Pathway
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1-BENZOYLPIPERIDINE | 776-75-0 [chemicalbook.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. N-Benzoylpiperidine | SIELC Technologies [sielc.com]
